molecular formula C9H5NO B13474092 7-Ethynyl-1,3-benzoxazole

7-Ethynyl-1,3-benzoxazole

Cat. No.: B13474092
M. Wt: 143.14 g/mol
InChI Key: PHMQWUFVOJBPLG-UHFFFAOYSA-N
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Description

7-Ethynyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an ethynyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate alkyne precursor. One common method includes the use of 2-aminophenol and ethynyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate or sodium hydride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 7-Ethynyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzoxazole-7-carboxaldehyde.

    Reduction: Formation of 7-ethyl-1,3-benzoxazole.

    Substitution: Formation of 7-halo-1,3-benzoxazole derivatives.

Scientific Research Applications

7-Ethynyl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Ethynyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The ethynyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.

Comparison with Similar Compounds

    Benzoxazole: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

    7-Methyl-1,3-benzoxazole: Contains a methyl group instead of an ethynyl group, leading to variations in biological activity.

    7-Phenyl-1,3-benzoxazole: Features a phenyl group, which affects its interaction with biological targets.

Uniqueness: 7-Ethynyl-1,3-benzoxazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

7-ethynyl-1,3-benzoxazole

InChI

InChI=1S/C9H5NO/c1-2-7-4-3-5-8-9(7)11-6-10-8/h1,3-6H

InChI Key

PHMQWUFVOJBPLG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)N=CO2

Origin of Product

United States

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